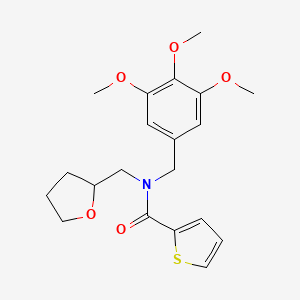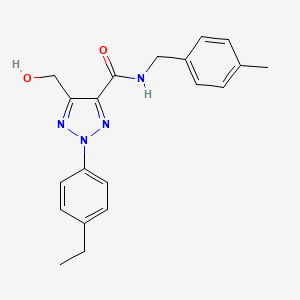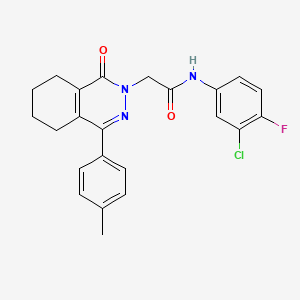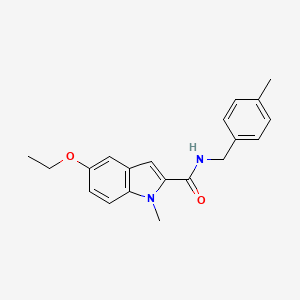
N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group The compound also includes a tetrahydrofuran-2-ylmethyl group and a 3,4,5-trimethoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene-2-carboxamide Core: This can be achieved by reacting thiophene-2-carboxylic acid with an amine under dehydrating conditions to form the carboxamide.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the amide nitrogen with tetrahydrofuran-2-ylmethyl chloride in the presence of a base.
Attachment of the 3,4,5-Trimethoxybenzyl Group: The final step includes the reaction of the intermediate with 3,4,5-trimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Thiophene-2-carboxamide oxide derivatives.
Reduction: N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. The presence of the trimethoxybenzyl group suggests potential interactions with biological targets.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure may allow it to interact with specific enzymes or receptors, leading to pharmacological effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzyl group could facilitate binding to hydrophobic pockets, while the thiophene ring might engage in π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(Tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxyphenyl)thiophen-2-carboxamid: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Benzyl-Gruppe.
N-(Tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)furan-2-carboxamid: Ähnliche Struktur, aber mit einem Furanring anstelle eines Thiophenrings.
Einzigartigkeit
N-(Tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophen-2-carboxamid ist aufgrund der Kombination der Tetrahydrofuran-2-ylmethyl-Gruppe und der 3,4,5-Trimethoxybenzyl-Gruppe, die an den Thiophen-2-carboxamid-Kern gebunden sind, einzigartig. Diese spezifische Anordnung von funktionellen Gruppen verleiht ihr eindeutige chemische und biologische Eigenschaften, wodurch sie eine wertvolle Verbindung für verschiedene Anwendungen ist.
Eigenschaften
Molekularformel |
C20H25NO5S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H25NO5S/c1-23-16-10-14(11-17(24-2)19(16)25-3)12-21(13-15-6-4-8-26-15)20(22)18-7-5-9-27-18/h5,7,9-11,15H,4,6,8,12-13H2,1-3H3 |
InChI-Schlüssel |
SMIGLUDCQVZSNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11376559.png)
![1-(3-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376561.png)
![Phenyl{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11376568.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376574.png)

![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11376586.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11376597.png)

![5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11376605.png)
![5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11376609.png)

![5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11376616.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11376627.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11376635.png)
